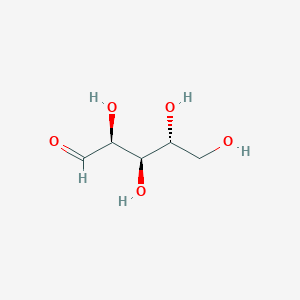

(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal

Übersicht

Beschreibung

D-Arabinose, also known as (+/-)-arabinose or aloe sugar, belongs to the class of organic compounds known as pentoses. These are monosaccharides in which the carbohydrate moiety contains five carbon atoms. D-Arabinose is soluble (in water) and a very weakly acidic compound (based on its pKa). D-Arabinose has been primarily detected in feces. Within the cell, D-arabinose is primarily located in the cytoplasm. D-Arabinose exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, D-arabinose can be found in sweet basil and tamarind. This makes D-arabinose a potential biomarker for the consumption of these food products.

Aldehydo-D-arabinose is an aldehydo-arabinose and a D-arabinose. It is an enantiomer of an aldehydo-L-arabinose.

Biologische Aktivität

(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal, commonly known as D-ribose, is a naturally occurring sugar that plays a crucial role in cellular metabolism. This compound has garnered attention for its various biological activities, particularly in energy production and antioxidant properties. This article delves into its biological activity, supported by data tables and relevant research findings.

- Molecular Formula: CHO

- Molar Mass: 150.13 g/mol

- Density: 1.419 g/cm³

- Melting Point: 110-115 °C

- Boiling Point: 280-285 °C

- Solubility: Highly soluble in water

Energy Metabolism

D-ribose is integral to the synthesis of adenosine triphosphate (ATP), the primary energy carrier in cells. It is a precursor for ribonucleotides, which are essential for RNA synthesis and cellular energy metabolism. Studies have shown that supplementation with D-ribose can enhance ATP levels in muscle tissue, particularly under conditions of ischemia or hypoxia.

Case Study:

A study published in the Journal of Nutritional Biochemistry demonstrated that D-ribose supplementation significantly improved ATP levels and exercise performance in patients with coronary artery disease (CAD) . Participants receiving D-ribose showed a marked increase in exercise tolerance compared to the placebo group.

Antioxidant Properties

D-ribose exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress within cells. This property is crucial for protecting cells from damage associated with aging and various diseases.

Research Findings:

Research indicates that D-ribose can enhance the antioxidant capacity of cells by increasing the levels of glutathione, a potent intracellular antioxidant. A study found that D-ribose treatment led to a significant reduction in markers of oxidative stress in diabetic rats .

The biological activity of D-ribose is primarily mediated through its interactions with specific enzymes and metabolic pathways:

- Enzymatic Reactions: D-ribose serves as a substrate for ribokinase and other enzymes involved in nucleotide synthesis.

- Hydrogen Bonding: The multiple hydroxyl groups on D-ribose facilitate hydrogen bonding with enzyme active sites, enhancing substrate-enzyme interactions.

Applications in Medicine

D-ribose has potential therapeutic applications in various medical conditions:

- Heart Disease: Clinical trials have suggested that D-ribose may improve cardiac function and exercise capacity in patients with heart failure.

- Chronic Fatigue Syndrome (CFS): Some studies indicate that D-ribose supplementation can alleviate symptoms of fatigue and improve quality of life in CFS patients .

- Fibromyalgia: Research has shown that D-ribose may help reduce pain and enhance energy levels in fibromyalgia patients.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Biological Activity |

|---|---|---|---|

| D-Ribose | CHO | 150.13 | ATP synthesis, antioxidant |

| Erythritol | CHO | 122.12 | Low-calorie sweetener |

| Xylitol | CHO | 152.15 | Antimicrobial properties |

Future Research Directions

Further research is warranted to explore the full potential of D-ribose in clinical settings:

- Investigating its effects on mitochondrial function and energy metabolism in various diseases.

- Exploring its role as an adjunct therapy for metabolic disorders.

- Evaluating long-term safety and efficacy through large-scale clinical trials.

Eigenschaften

IUPAC Name |

(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-WDCZJNDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041610, DTXSID70858954 | |

| Record name | Arabinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Arabinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | D-Arabinose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13579 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

147-81-9, 10323-20-3, 20235-19-2 | |

| Record name | Arabinose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Arabinose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10323-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arabinose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arabinose, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010323203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Arabinose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arabinose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arabinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Arabinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-arabinose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Arabinose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-arabinose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARABINOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0W6ETZ4E5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ARABINOSE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/509X20752R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of DL-Arabinose?

A1: DL-Arabinose has the molecular formula C5H10O5 and a molecular weight of 150.13 g/mol.

Q2: Is there any spectroscopic data available for DL-Arabinose?

A2: Yes, [] one study utilized Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the structure of DL-Arabinose derivatives, providing insights into their conformational properties. [] Another study used Gas Chromatography-Mass Spectrometry (GC-MS) to identify DL-Arabinose within plant extracts, confirming its presence based on retention time, molecular weight, and fragmentation patterns. [, , , , , ]

Q3: How does the stability of DL-Arabinose vary under different storage conditions?

A3: While specific stability studies on DL-Arabinose were not provided in the research, [] one study investigated the impact of low-temperature storage on pitaya pollen, which revealed changes in D-arabinose 5-phosphate levels. This suggests that temperature can influence the stability of DL-Arabinose and its derivatives.

Q4: Are there any known enzymes that utilize DL-Arabinose as a substrate?

A4: Yes, DL-Arabinose is a substrate for D-arabinose isomerase, an enzyme crucial for D-arabinose metabolism in bacteria. [, , ] This enzyme catalyzes the reversible isomerization of DL-Arabinose to D-ribulose, a key step in the biosynthesis of 3-deoxy-D-manno-octulosonic acid (Kdo) - an essential component of lipopolysaccharide in Gram-negative bacteria. [, ]

Q5: How does the structure of DL-Arabinose relate to its interaction with D-arabinose isomerase?

A5: While the provided research doesn't delve into the specifics of the binding interaction, it's known that D-arabinose isomerase exhibits specificity for DL-Arabinose over other sugars. This suggests a precise recognition mechanism based on the stereochemistry of the DL-Arabinose molecule. []

Q6: Are there any known inhibitors of D-arabinose isomerase that utilize structural features similar to DL-Arabinose?

A6: Yes, [] a study found that (hydroxymethyl)-amino methane and its analogs, which share structural similarities with DL-Arabinose, act as non-competitive inhibitors of D-arabinose isomerase. This implies that the amino group and spatial arrangement of functional groups in these molecules play a role in enzyme binding.

Q7: Can copper-containing solids catalyze reactions involving DL-Arabinose?

A7: Yes, [] research has shown that copper(II)-exchanged Y faujasite can catalyze the Ruff oxidative degradation of calcium D-gluconate to D-arabinose in the presence of hydrogen peroxide. While this reaction involves the production of D-arabinose, it highlights the potential for using copper-based catalysts in transformations involving DL-Arabinose derivatives.

Q8: How do structural modifications of DL-Arabinose influence its biological activity?

A8: [] One study investigating isofagomine lactams, which are structurally similar to sugars including DL-Arabinose, found that modifications to the sugar ring significantly impacted their ability to inhibit glycosidases. This suggests that even minor changes to the DL-Arabinose structure could affect its interaction with enzymes and alter its biological activity.

Q9: Are there specific modifications of DL-Arabinose that enhance its ability to act as a glycosidase inhibitor?

A9: While the research doesn't directly address DL-Arabinose modifications for enhanced glycosidase inhibition, [] the study on isofagomine lactams, which are structurally analogous to sugars, suggests that incorporating a lactam ring within the sugar framework can significantly enhance their inhibitory potency against specific glycosidases.

Q10: What are the potential applications of DL-Arabinose in different fields?

A10: DL-Arabinose has several potential applications:

- Biomedical Research: DL-Arabinose derivatives, like isofagomine lactams, show promise as glycosidase inhibitors, with potential applications in treating diseases like diabetes, viral infections, and cancer. []

- Food Industry: DL-Arabinose could potentially serve as a low-calorie sweetener, similar to other rare sugars, but further research is needed to assess its taste profile and safety. []

- Chemical Synthesis: DL-Arabinose serves as a chiral starting material for synthesizing complex molecules, including pharmaceuticals and other biologically active compounds. [, , , , ]

Q11: Does DL-Arabinose interact with the blood-brain barrier?

A11: While specific research on DL-Arabinose and the blood-brain barrier wasn't provided, [] one study mentioned the potential for certain sugars, including D-arabinose, to penetrate the blood-brain barrier when combined with specific amino acids. This suggests that DL-Arabinose might possess some level of interaction with this barrier, although further research is needed to confirm and understand this interaction.

Q12: Does DL-Arabinose play a role in bacterial pathogenesis?

A12: While DL-Arabinose itself might not be directly involved in bacterial pathogenesis, it plays a crucial role in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. [, ] LPS is a major virulence factor, contributing to bacterial evasion of the host immune system and promoting inflammation.

Q13: Can DL-Arabinose influence bacterial hemagglutination?

A13: [] Research on Bacteroides fragilis showed that DL-Arabinose, along with other sugars like D-mannose, D-galactose, and D-xylose, could inhibit hemagglutination induced by certain strains. This suggests a potential role for DL-Arabinose in modulating bacterial adherence to host cells, although the specific mechanisms require further investigation.

Q14: What analytical techniques are commonly used to identify and quantify DL-Arabinose?

A14: Common analytical methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates and identifies DL-Arabinose based on its retention time and mass-to-charge ratio. [, , , , , ]

- Thin-Layer Chromatography (TLC): This technique provides a simple and rapid method for identifying DL-Arabinose based on its migration on a silica gel plate. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.